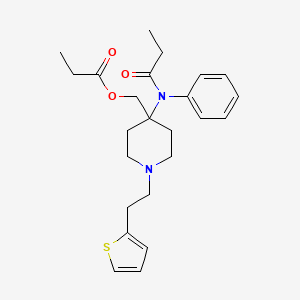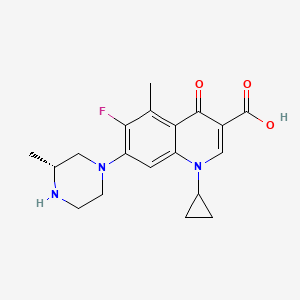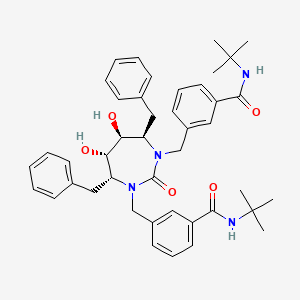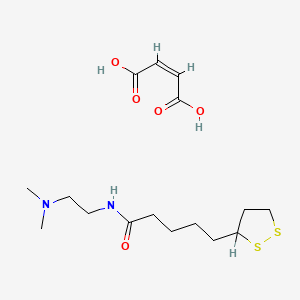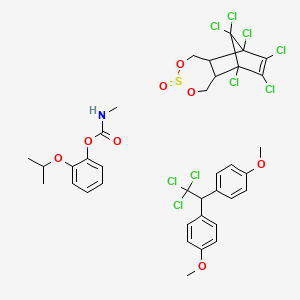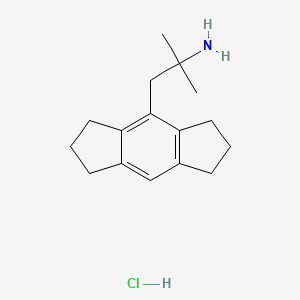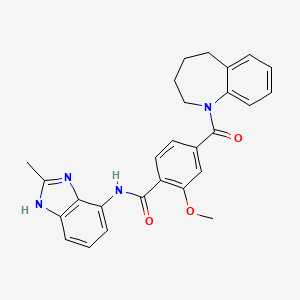
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide likely involves multiple steps, including the formation of the benzimidazole and benzazepine rings, followed by their coupling and functionalization. Typical reaction conditions might include:
Formation of Benzimidazole Ring: This could involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Benzazepine Ring: This might involve cyclization reactions starting from appropriate precursors such as phenylalanine derivatives.
Coupling and Functionalization: The final steps would involve coupling the benzimidazole and benzazepine moieties, followed by methoxylation and other functional group modifications.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated or aminated compounds.
Scientific Research Applications
Chemistry
The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.
Biology
It might interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like fenoldopam, which is used as a vasodilator.
Uniqueness
The unique combination of benzimidazole and benzazepine moieties in this compound might confer distinct biological activities and pharmacological properties, setting it apart from other similar compounds.
Properties
CAS No. |
233262-75-4 |
|---|---|
Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-17-28-21-10-7-11-22(25(21)29-17)30-26(32)20-14-13-19(16-24(20)34-2)27(33)31-15-6-5-9-18-8-3-4-12-23(18)31/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3,(H,28,29)(H,30,32) |
InChI Key |
GQNJIJVVXIQOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C(=O)N4CCCCC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



